molecular formula C20H13BrFN3O2S B2752441 N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207037-29-3

N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2752441
CAS No.: 1207037-29-3
M. Wt: 458.31
InChI Key: WTRYKHSIUCBRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative with a bromophenyl-substituted acetamide moiety. Its structure features a thienopyrimidinone core linked to a 3-bromophenyl group via an acetamide bridge, while the 7-position of the core is substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN3O2S/c21-13-2-1-3-15(8-13)24-17(26)9-25-11-23-18-16(10-28-19(18)20(25)27)12-4-6-14(22)7-5-12/h1-8,10-11H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRYKHSIUCBRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound belonging to the thienopyrimidine class, notable for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure characterized by a thienopyrimidine core fused with thiophene and pyrimidine rings. The presence of a bromophenyl group and an acetamide moiety contributes to its unique chemical properties. The molecular formula is C21H16BrFN3O2SC_{21}H_{16}BrFN_3O_2S with a molecular weight of approximately 453.49 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thienopyrimidine have been shown to inhibit key signaling pathways involved in cancer progression:

  • VEGFR-2 and AKT Inhibition : Compounds structurally related to this compound have demonstrated significant inhibitory effects on VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival. For example, one study reported IC50_{50} values of 0.075 μM for VEGFR-2 and 4.60 μM for AKT inhibition in related thienopyrimidine derivatives .
  • Induction of Apoptosis : The mechanism of action includes the induction of apoptosis in cancer cells through caspase activation. Flow cytometry analyses indicated that treatment with these compounds leads to cell cycle arrest at the S phase, suggesting a disruption in DNA synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell proliferation and survival:

  • Kinase Inhibition : The compound inhibits critical kinases such as VEGFR-2 and AKT, leading to reduced phosphorylation of downstream targets that promote cell growth.
  • Cell Cycle Arrest : Treatment with the compound has been shown to cause significant cell cycle arrest in cancer cell lines, particularly at the S phase, indicating a halt in cellular replication processes.

Study on Antiproliferative Activity

A study conducted on various thienopyrimidine derivatives demonstrated their potential as antiproliferative agents against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cell lines. The most promising candidates exhibited IC50_{50} values ranging from 0.126 μM to 6.96 μM across different cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific substitutions on the thienopyrimidine core significantly affect biological activity:

CompoundSubstituentIC50_{50} (μM)Mechanism
3bMethyl3.105 (HepG2)VEGFR-2 Inhibition
4cChlorine0.075 (VEGFR-2)AKT Inhibition
6aAcetamideVariableEnhanced Cytotoxicity

These findings underscore the importance of functional group positioning in determining the efficacy of these compounds against cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine at the acetamide phenyl (target compound) may enhance electrophilic interactions compared to fluorine ().
  • Substituent Position : 3-Bromophenyl (target) vs. 4-fluorophenyl () alters steric and electronic properties.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
This compound C20H14BrFN3O2S 466.31 Not reported Not reported
N-(4-Fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide C20H14F2N3O2S 397.40 Not reported Not reported
6-fluoro N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide C13H8F2N2O2S 306.28 210–212 78
N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C21H16BrN3O2S2 486.40 Not reported Not reported

Key Observations :

  • The target compound’s molecular weight (466.31 g/mol) is higher than fluorine-substituted analogs (e.g., 397.40 g/mol in ), likely due to bromine’s atomic mass.
  • Melting points are sparsely reported, but compound (210–212°C) suggests that halogenation and rigid cores enhance crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.